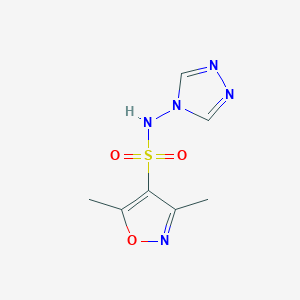![molecular formula C13H14FN3O B12188319 3-{[6-(4-Fluorophenyl)pyridazin-3-yl]amino}propan-1-ol](/img/structure/B12188319.png)
3-{[6-(4-Fluorophenyl)pyridazin-3-yl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[6-(4-Fluorophenyl)pyridazin-3-yl]amino}propan-1-ol is a compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(4-Fluorophenyl)pyridazin-3-yl]amino}propan-1-ol typically involves the reaction of 4-fluorophenylhydrazine with a suitable ketone or aldehyde to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazine ring. The amino-propanol side chain is introduced through nucleophilic substitution reactions, often using appropriate alkylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-{[6-(4-Fluorophenyl)pyridazin-3-yl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[6-(4-Fluorophenyl)pyridazin-3-yl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The fluorophenyl group enhances its binding affinity, while the amino-propanol side chain contributes to its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-{[6-(3-Fluorophenyl)pyridazin-3-yl]amino}benzoic acid
- 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
- 1,1,1,3,3,3-Hexafluoropropan-2-ol
Uniqueness
3-{[6-(4-Fluorophenyl)pyridazin-3-yl]amino}propan-1-ol is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and an amino-propanol side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H14FN3O |
|---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
3-[[6-(4-fluorophenyl)pyridazin-3-yl]amino]propan-1-ol |
InChI |
InChI=1S/C13H14FN3O/c14-11-4-2-10(3-5-11)12-6-7-13(17-16-12)15-8-1-9-18/h2-7,18H,1,8-9H2,(H,15,17) |
InChI Key |
VHYYPWBLTMLNNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NCCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine](/img/structure/B12188246.png)
![9-benzyl-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12188264.png)



![2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B12188284.png)
![N-(2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B12188288.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B12188289.png)

![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12188298.png)

![4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B12188317.png)
![2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B12188328.png)
![N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide](/img/structure/B12188331.png)
